1,3-Bis(ethenyl)imidazol-2-one
Description
1,3-Bis(ethenyl)imidazol-2-one (CAS: 13811-50-2), also known as 1,3-divinyl-2-imidazolidinone or N,N′-divinylethyleneurea, is a heterocyclic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . The compound features two ethenyl (vinyl) groups attached to the nitrogen atoms of an imidazolidinone core. Its structure enables reactivity at the vinyl groups, making it a candidate for polymerization or cross-linking applications.
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1,3-bis(ethenyl)imidazol-2-one |
InChI |
InChI=1S/C7H8N2O/c1-3-8-5-6-9(4-2)7(8)10/h3-6H,1-2H2 |
InChI Key |
LUJRIRBQVSBUCP-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CN(C1=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(ethenyl)imidazol-2-one can be achieved through several methods. One common approach involves the condensation of acyloins with monosubstituted ureas. This reaction typically proceeds in solvents such as acetic acid, ethylene glycol, or toluene, and can be catalyzed by acids like trifluoroacetic acid . Another method involves the intramolecular cyclization of ureidoacetals, ureido-1,3-oxazinanes, and ureidoketones .
Industrial Production Methods
Industrial production of this compound often employs large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(ethenyl)imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can yield imidazolidine derivatives.
Substitution: The ethenyl groups can participate in substitution reactions, leading to the formation of various substituted imidazoles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds
Major Products
The major products formed from these reactions include imidazolone derivatives, imidazolidine derivatives, and various substituted imidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Bis(ethenyl)imidazol-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1,3-Bis(ethenyl)imidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Substituent Variations and Molecular Features
Physical and Electronic Properties
- Hydrophobicity : The ethenyl substituents in this compound render it less polar than hydroxyethyl or chloromethyl analogs, affecting solubility (e.g., poor water solubility) .
- Aromaticity: Benzimidazolone derivatives (e.g., 1,3-Bis(chloromethyl)-) exhibit extended π-conjugation, enhancing stability and electronic interactions compared to non-aromatic imidazolidinones .
- Thermal Stability : Chlorinated analogs (e.g., 1,3-Bis(3-chloropropyl)-) may exhibit higher thermal stability due to strong C-Cl bonds, whereas vinyl groups in the target compound could reduce stability under oxidative conditions .
Research Findings and Industrial Relevance
- This compound: Limited direct studies, but analogs suggest utility in materials science. No reported pharmaceutical use, unlike chlorinated or hydroxyethyl derivatives .
- Pharmaceutical Intermediates : Chloropropyl and benzimidazolone derivatives dominate in drug synthesis (e.g., domperidone impurities) .
- Supramolecular Chemistry : Chloromethyl-benzimidazolones are prioritized for macrocycle design due to precise functionalization capabilities .
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